![molecular formula C18H16N6OS B3007704 N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide CAS No. 890943-50-7](/img/structure/B3007704.png)

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

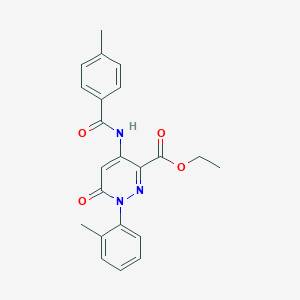

The compound "N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide" is a derivative of pyrazolo[3,4-d]pyrimidin, which is a class of compounds known for their diverse biological activities. This particular compound incorporates a thiophene moiety, which is often included in drug design due to its electron-rich nature and ability to engage in π-π interactions, potentially enhancing binding affinity to biological targets .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin derivatives typically involves multi-step reactions starting from acylated thiophene precursors. For instance, the synthesis of similar compounds has been reported through the reaction of thiophene carbohydrazide with various reagents to form the desired pyrazolo[3,4-d]pyrimidin ring system . The synthesis process often includes steps such as acylation, cyclization, and substitution reactions, which are carefully designed to achieve the desired structural features and biological activities .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized by the presence of multiple aromatic rings, which contribute to the rigidity and planarity of the molecule. The presence of substituents like the 2,4-dimethylphenyl group can influence the electronic distribution and steric hindrance, affecting the molecule's binding to biological targets. Vibrational spectroscopic investigations and molecular dynamic simulations can provide insights into the conformational stability and electronic properties of such compounds .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the aromatic rings. The reactivity can be modulated by the nature of the substituents, which can either activate or deactivate the ring towards further chemical transformations. The reactivity of these compounds can be explored through computational studies, such as molecular docking, to predict their potential as inhibitors of specific enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME). Preclinical evaluations, including in silico toxicity predictions and blood-brain barrier permeability assessments, are essential to determine the compound's suitability as a drug candidate .

Applications De Recherche Scientifique

Antioxidant and Antitumor Activities

Research on compounds structurally related to N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide has demonstrated significant potential in the fields of antioxidant and antitumor therapies. A study by Abu-Hashem et al. (2010) synthesized novel derivatives incorporating thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine frameworks, showing promising antitumor and antioxidant activities. These compounds, derived from 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester and 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide, demonstrated significant pharmacological properties, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, El-Shehry, & Badria, 2010).

Antibacterial Activities

Another aspect of research on similar compounds involves their antibacterial efficacy. Asiri and Khan (2011) reported on the synthesis of bis-chalcone derivatives derived from thiophene and their cyclized products, exhibiting notable antibacterial activities against both Gram-positive and Gram-negative bacteria. The study underscored the potential of these compounds in addressing bacterial infections, offering a foundation for further exploration in antimicrobial drug development (Asiri & Khan, 2011).

Antimicrobial and Anticancer Potential

Khan et al. (2014) conducted a green synthesis of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone, revealing their antimicrobial properties. This study, along with its computational analysis, not only demonstrated the compounds' effectiveness against bacteria but also highlighted the utility of computational tools in predicting biological activities, paving the way for more efficient drug design processes (Khan, Asiri, Kumar, & Sharma, 2014).

Cytotoxic Heterocyclic Compounds

Research by Mansour et al. (2020) on the utilization of a propenone derivative in synthesizing new cytotoxic heterocyclic compounds has expanded the application horizon of related compounds. This study synthesized novel pyridine, pyrimidine, pyrazole, and isoxazole derivatives, evaluated for their in vitro cytotoxic activity against cancer cell lines, indicating their potential as cancer therapeutics (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a crucial role in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .

Cellular Effects

N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide has been shown to have cytotoxic activities against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma) . It influences cell function by altering cell signaling pathways and affecting gene expression .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits enzymes, and induces changes in gene expression . For example, it has been found to inhibit CDK2, which could lead to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide change over time

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Propriétés

IUPAC Name |

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS/c1-11-5-6-14(12(2)8-11)24-17-13(9-21-24)16(19-10-20-17)22-23-18(25)15-4-3-7-26-15/h3-10H,1-2H3,(H,23,25)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOPIMKKFYYZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)

![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)

![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)

![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)